Cas no 83959-67-5 (Benzenamine, 4-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-)
83959-67-5 structure
Product Name:Benzenamine, 4-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
CAS-nummer:83959-67-5
MF:C21H16N2O
MW:312.364544868469
CID:668177
PubChem ID:71414812
Update Time:2025-04-19
Benzenamine, 4-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
- 4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline
- 4-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline
- 83959-67-5
- 4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
- DTXSID80834249
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- Inchi: 1S/C21H16N2O/c22-19-12-10-18(11-13-19)21-23-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,22H2
- InChI-sleutel: VNGKVRSNBRHJAL-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC(=CC=2)N)=NC=C1C1C=CC(=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 312.126263138g/mol
- Monoisotopische massa: 312.126263138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 379
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 52Ų
Benzenamine, 4-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Gerelateerde literatuur
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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